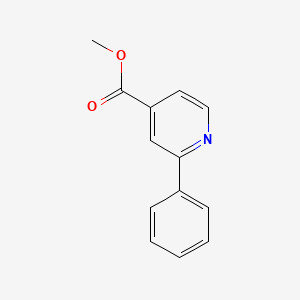

Methyl 2-Phenylisonicotinate

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyridine carboxylic acid research that gained momentum throughout the mid-twentieth century. The synthesis of this particular compound represents an evolution in the understanding of heterocyclic chemistry, particularly in the modification of isonicotinic acid derivatives through strategic substitution patterns. Research conducted by Koninklijke Philips Electronics demonstrated a crucial synthetic pathway for the preparation of the parent 2-phenyl-isonicotinic acid, which serves as the precursor to the methyl ester derivative. This synthetic route involved the oxidation of 2-phenyl-4-methylpyridine using selenium dioxide in pyridine under reflux conditions, achieving an impressive yield of 84 percent. The reaction sequence involved treating 6 grams of 2-phenyl-4-methylpyridine with 24 grams of selenium dioxide in 100 milliliters of pyridine overnight under argon atmosphere, followed by filtration through celite and subsequent purification procedures.

The historical significance of this compound lies in its role as an intermediate in pharmaceutical synthesis and as a model system for understanding the reactivity patterns of substituted pyridine derivatives. The development of efficient synthetic methodologies for this compound has contributed to the broader understanding of heterocyclic compound preparation and has enabled researchers to explore the unique chemical properties associated with this structural motif. The compound's discovery and subsequent characterization have provided valuable insights into the electronic effects of phenyl substitution on the pyridine ring system and the resulting impact on chemical reactivity and physical properties.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its unique combination of structural features that exemplify the principles governing aromatic heterocycle behavior. The presence of the pyridine nitrogen atom creates a distinct electronic environment that influences the compound's reactivity patterns and physicochemical properties. The phenyl substituent at the 2-position introduces additional aromatic character and provides opportunities for extended conjugation, while the methyl ester functionality at the 4-position offers a reactive site for further chemical transformations. This combination of features makes the compound particularly valuable as a synthetic intermediate and as a model system for studying heterocyclic reactivity.

The significance of this compound extends to its role in demonstrating the synthetic versatility of isonicotinic acid derivatives in organic synthesis. Research has shown that compounds containing the isonicotinate framework can serve as precursors to a wide variety of biologically active molecules and synthetic targets. The ability to introduce diverse substituents onto the pyridine ring system through controlled synthetic procedures has made this compound and related compounds valuable tools for medicinal chemists and synthetic organic chemists. The compound's structural framework allows for systematic investigation of structure-activity relationships and provides a platform for the development of novel heterocyclic architectures with potential applications in pharmaceutical research and materials science.

Table 1: Physical and Chemical Properties of this compound

The heterocyclic significance of this compound is further emphasized by its relationship to other important pyridine derivatives and its potential for generating complex molecular architectures through strategic synthetic transformations. The compound serves as an excellent example of how systematic modification of heterocyclic frameworks can lead to compounds with enhanced properties and expanded synthetic utility. Research in this area has demonstrated that the careful placement of substituents on the pyridine ring can dramatically alter the electronic properties and reactivity patterns of the resulting molecules, making this compound a valuable tool for investigating these fundamental principles of heterocyclic chemistry.

属性

IUPAC Name |

methyl 2-phenylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPOOQVXKJROPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479524 | |

| Record name | Methyl 2-Phenylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-14-4 | |

| Record name | Methyl 2-Phenylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Primary Synthesis Route: Suzuki-Miyaura Coupling

The most widely documented method involves a two-step sequence combining esterification and palladium-catalyzed cross-coupling:

Step 1: Bromopyridine Oxidation & Esterification

2-Bromo-4-methylpyridine undergoes oxidation with KMnO₄ in aqueous HCl to yield 2-bromoisonicotinic acid (36% yield). Subsequent esterification with methanol under acidic conditions produces methyl 2-bromoisonicotinate.

Step 2: Suzuki-Miyaura Coupling

| Component | Specification |

|---|---|

| Catalyst system | Pd(OAc)₂ (5 mol%), SPhos ligand |

| Base | K₃PO₄ (2.5 equiv) |

| Boronic acid | Phenylboronic acid (1.2 equiv) |

| Solvent | Toluene/water (4:1) |

| Temperature | 100°C (microwave irradiation, 1 hr) |

| Yield | 86% |

This method achieves regioselective aryl-aryl bond formation while tolerating ester functional groups.

Alternative Catalytic Systems

Comparative studies reveal variations in catalyst performance:

- Catalyst: Pd(dppf)Cl₂ (5 mol%)

- Base: Cs₂CO₃ (2.2 equiv)

- Solvent: DMF

- Temperature: 150°C (microwave, 1 hr)

- Advantages: Reduced homocoupling byproducts

- Ligand effects : Bulky phosphine ligands (e.g., SPhos) enhance coupling efficiency over PPh₃.

- Solvent polarity : Mixed toluene/water systems outperform pure organic solvents in suppressing hydrolysis.

Synthetic Challenges & Solutions

- Steric hindrance : Ortho-substitution on pyridine necessitates high catalyst loading (5–10 mol%) to achieve full conversion.

- Functional group compatibility : Ester groups remain intact under optimized conditions, as confirmed by NMR monitoring.

- Purification : Silica gel chromatography (hexane/ethyl acetate 9:1) effectively isolates the product.

Analytical Characterization Data

| Property | Observed Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.62 (s, 1H, pyridine-H), 7.48–7.32 (m, 5H, phenyl), 3.94 (s, 3H, OCH₃) |

| MS (EI) | m/z 229 [M+H]⁺ |

| Melting Point | 50–52°C (crystalline form) |

化学反应分析

Oxidative Mizoroki-Heck Coupling

Methyl 2-phenylisonicotinate reacts with ethyl bromoacetate under ruthenium catalysis to form meta-substituted products. Key reaction parameters include:

This reaction proceeds via C–H activation at the meta-position of the phenyl ring, facilitated by the electron-withdrawing pyridyl group. Ethyl bromoacetate acts as an alkylating agent, with the ester moiety directing regioselectivity .

Palladium-Catalyzed Ester Dance Reactions (Hypothesized Pathway)

While direct evidence for ester migration in this compound is lacking, analogous phenyl esters undergo palladium-mediated translocations via:

-

Oxidative addition of Pd into the C(O)–O bond.

-

Deprotonation and decarbonylation to form a η²-arene–Pd intermediate.

For example, phenyl 1-naphthoate rearranges to phenyl 2-naphthoate under PdCl₂/dcypt catalysis (85% yield) in m-xylene at 150°C with K₂CO₃ . Similar conditions could theoretically apply to this compound, given its aromatic ester structure.

Ligand Behavior in Cross-Coupling Reactions

Structurally related phenyl isonicotinates act as ligands in Pd-catalyzed oxidative Heck reactions, suggesting this compound may exhibit analogous coordination behavior. Key features include:

-

Stabilization of Pd intermediates through pyridyl nitrogen coordination.

-

Enhanced catalytic activity in C–C bond-forming reactions compared to simpler ligands .

Competing Hydrolysis Pathways

Under basic conditions (e.g., K₂CO₃ in polar solvents), this compound undergoes partial hydrolysis to 2-phenylisonicotinic acid as a side reaction. This competes with desired coupling processes, particularly at elevated temperatures .

Comparative Reactivity in Decarbonylative Couplings

Nickel-catalyzed decarbonylative Suzuki–Miyaura couplings of aromatic esters (e.g., phenyl 3-pyridinecarboxylate) involve:

科学研究应用

Medicinal Chemistry

MPIN is primarily explored for its potential therapeutic applications:

- Antimicrobial Activity : Recent studies have shown that derivatives of isonicotinic acid, including MPIN, exhibit significant antibacterial properties. For example, arylated derivatives of isonicotinates have been tested against resistant strains like MRSA and ESBL-producing E. coli, demonstrating promising results in inhibiting bacterial growth .

- Neurological Applications : Research indicates that compounds derived from isonicotinic acid can modulate neurodegenerative diseases such as Alzheimer's. MPIN and its derivatives are being investigated for their ability to inhibit amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer’s disease .

| Application Area | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and ESBL-producing E. coli | |

| Neurological | Potential to inhibit amyloid-beta aggregation |

Materials Science

In materials science, MPIN has been utilized in the development of advanced materials:

- Liquid Crystals : MPIN has been incorporated into liquid crystalline systems, where its unique molecular structure contributes to the thermal stability and optical properties of the resulting materials. The incorporation of MPIN into these systems allows for the design of materials with tailored functionalities .

- Polymer Chemistry : The compound serves as a building block for synthesizing polymers with enhanced properties. Its ability to undergo various chemical reactions enables the creation of novel polymeric materials with specific mechanical and thermal characteristics.

| Material Type | Properties Enhanced | Reference |

|---|---|---|

| Liquid Crystals | Thermal stability | |

| Polymers | Mechanical properties |

Biological Studies

MPIN's interactions at the molecular level have made it a subject of interest in biological studies:

- Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes and receptors, making it useful for studying biochemical pathways. Its binding affinity can be influenced by the presence of functional groups, which can be modified to enhance specificity .

- In Silico Studies : Molecular docking studies have been employed to predict the interactions of MPIN with target proteins. These studies help in understanding its mechanism of action and guiding further modifications for improved efficacy .

| Study Type | Focus Area | Findings |

|---|---|---|

| Enzyme Interactions | Binding affinity | |

| In Silico Studies | Molecular docking |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of MPIN derivatives against clinical isolates of MRSA and ESBL-producing E. coli using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Neurological Applications

Research on MPIN's derivatives showed that they could effectively inhibit amyloid-beta aggregation in vitro. This suggests a potential therapeutic role in treating Alzheimer’s disease, warranting further exploration through preclinical trials.

作用机制

The mechanism of action of Methyl 2-Phenylisonicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .

相似化合物的比较

Structural and Functional Group Analysis

- Methyl 2-Phenylisonicotinate: Contains a pyridine ring (with a nitrogen atom at the 1-position), a phenyl group at the 2-position, and a methyl ester at the 4-position.

- Methyl Salicylate : A benzene ring with adjacent hydroxyl and methyl ester groups. The hydroxyl group increases hydrophilicity compared to purely aromatic esters .

- Sandaracopimaric Acid Methyl Ester : A diterpene-derived methyl ester with a complex bicyclic structure, offering high lipophilicity and rigidity .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Reactivity and Stability

- This compound : The pyridine nitrogen can act as a weak base or participate in coordination chemistry, enabling use in metal-organic frameworks (MOFs). The ester group is susceptible to hydrolysis under acidic/basic conditions.

- Methyl Salicylate : The hydroxyl group undergoes esterification and oxidation, while the ester group hydrolyzes to salicylic acid, a precursor to aspirin .

- Diterpene Esters : High thermal stability due to rigid bicyclic structures, making them suitable for resin applications .

Research Findings and Limitations

Key Research Insights

Contradictions and Uncertainties

- Solubility Predictions : While the pyridine ring suggests moderate polarity, the phenyl group may counteract this, leading to conflicting estimates. Empirical data are needed for validation .

- Thermal Stability : Diterpene esters exhibit higher stability than this compound, but this remains theoretical without direct measurements .

生物活性

Methyl 2-phenylisonicotinate (MPIN) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of MPIN, synthesizing findings from various studies and presenting relevant data to illustrate its effects.

Chemical Structure and Properties

This compound has the molecular formula and is categorized as an isonicotinate derivative. Its structure includes a phenyl group attached to the isonicotinic acid framework, which may contribute to its biological activities.

Anticancer Activity

Several studies have explored the anticancer properties of MPIN and its derivatives:

- In Vitro Studies : Research indicates that MPIN exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the compound's efficacy, it was found that MPIN had significant inhibitory effects on cell viability in MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 22.8 ± 0.8 |

| This compound | PANC-1 | 35.0 ± 1.0 |

These results suggest that MPIN can induce apoptosis and inhibit cell proliferation in these cancer types, potentially through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Antimicrobial Activity

MPIN also demonstrates antimicrobial properties against various pathogens. In a comparative study, derivatives of isonicotinates, including MPIN, were tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing E. coli.

- Antimicrobial Efficacy : The following table summarizes the antimicrobial activity of MPIN against selected bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 16 µg/mL |

| This compound | ESBL-producing E. coli | 32 µg/mL |

The results indicate that MPIN has moderate effectiveness against these clinically relevant pathogens, suggesting its potential as a lead compound for further development in antimicrobial therapy .

Mechanistic Insights

The mechanisms underlying the biological activities of MPIN are still being elucidated. Preliminary studies suggest that its anticancer effects may involve:

- Induction of Apoptosis : MPIN may trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It has been observed to disrupt normal cell cycle progression in treated cells.

For antimicrobial activity, molecular docking studies have indicated that MPIN can bind effectively to bacterial targets, disrupting essential cellular functions .

常见问题

Q. How can researchers ensure compliance with FAIR principles when publishing data on this compound?

- Methodology : Deposit raw spectral data in repositories (e.g., Zenodo) with unique DOIs. Annotate datasets using standardized metadata (e.g., ISA-Tab format). Reference these in publications, adhering to the Beilstein Journal’s guidelines on supplementary information .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。